molecular formula C24H29FN2O3S B2619604 (E)-4-(2-fluorophenoxy)-1'-(styrylsulfonyl)-1,4'-bipiperidine CAS No. 1706476-30-3

(E)-4-(2-fluorophenoxy)-1'-(styrylsulfonyl)-1,4'-bipiperidine

Cat. No.: B2619604
CAS No.: 1706476-30-3
M. Wt: 444.57
InChI Key: LZHHJSQWBBDUOB-XMHGGMMESA-N
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Description

(E)-4-(2-fluorophenoxy)-1’-(styrylsulfonyl)-1,4’-bipiperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipiperidine core with a styrylsulfonyl group and a fluorophenoxy moiety, making it a subject of study in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-fluorophenoxy)-1’-(styrylsulfonyl)-1,4’-bipiperidine typically involves multiple steps, starting with the preparation of the bipiperidine core. This is followed by the introduction of the styrylsulfonyl group and the fluorophenoxy moiety. Common reagents used in these reactions include piperidine, styrene sulfonyl chloride, and 2-fluorophenol. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of (E)-4-(2-fluorophenoxy)-1’-(styrylsulfonyl)-1,4’-bipiperidine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-fluorophenoxy)-1’-(styrylsulfonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(E)-4-(2-fluorophenoxy)-1’-(styrylsulfonyl)-1,4’-bipiperidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (E)-4-(2-fluorophenoxy)-1’-(styrylsulfonyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2-bromo-5-fluorophenoxy)acetate: This compound shares the fluorophenoxy moiety but differs in its overall structure and functional groups.

    Other bipiperidine derivatives: Compounds with similar bipiperidine cores but different substituents can have varying properties and applications.

Uniqueness

(E)-4-(2-fluorophenoxy)-1’-(styrylsulfonyl)-1,4’-bipiperidine is unique due to its combination of a bipiperidine core, styrylsulfonyl group, and fluorophenoxy moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

4-[4-(2-fluorophenoxy)piperidin-1-yl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O3S/c25-23-8-4-5-9-24(23)30-22-12-15-26(16-13-22)21-10-17-27(18-11-21)31(28,29)19-14-20-6-2-1-3-7-20/h1-9,14,19,21-22H,10-13,15-18H2/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHHJSQWBBDUOB-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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